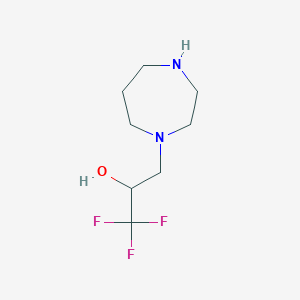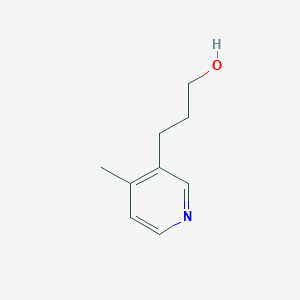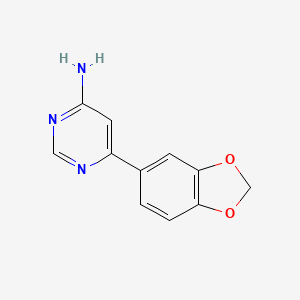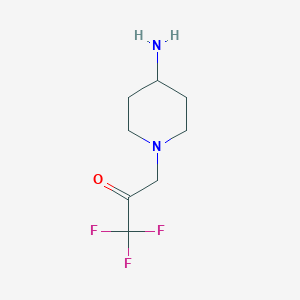
(E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid
Vue d'ensemble
Description
(E)-1-(3-(Furan-2-yl)acryloyl)azetidine-3-carboxylic acid, also known as FACA, is an important organic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. FACA is a chiral compound that has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The compound has been explored within the context of synthesizing functionalized azetidine- and aziridine-2-carboxylic acid derivatives, showcasing its potential utility in generating biologically active molecules and foldamers. This research highlights the compound's role in the development of conformationally constrained amino acid derivatives, which are of interest for biological and foldameric applications (Žukauskaitė et al., 2011).
Biological Activities
- A study on azetidine-3-carboxylic acid derivatives investigated their antimicrobial and antioxidant activities. This research underscores the potential of these compounds in medicinal chemistry, particularly in developing new antimicrobial agents with added antioxidant properties (Devi et al., 2010).
Materials Science
- Azetidine-containing compounds have been used to create self-curable aqueous-based polyurethane dispersions. This application demonstrates the compound's versatility in materials science, particularly in developing coatings and adhesives that benefit from the unique properties of azetidine derivatives (Wang et al., 2006).
Synthetic Building Blocks
- The compound's derivatives have been synthesized as alkyl 3-bromoazetidine-3-carboxylates, proving to be promising synthons for further chemical transformations. This synthesis approach opens avenues for the creation of a wide range of small ring azaheterocyclic α- and β-amino acid derivatives, which are valuable building blocks in organic synthesis (Mangelinckx et al., 2008).
Green Chemistry and Biocatalysis
- Research on furan carboxylic acids, closely related to the compound of interest, has shown high productivity in their biocatalytic production using engineered Escherichia coli. This study illustrates the compound's potential in sustainable chemistry and industrial applications, providing a greener pathway for producing valuable chemicals (Zhang et al., 2020).
Propriétés
IUPAC Name |
1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(4-3-9-2-1-5-16-9)12-6-8(7-12)11(14)15/h1-5,8H,6-7H2,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYCHNQLMOMFPJ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(furan-2-yl)acryloyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine](/img/structure/B1489151.png)


![3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489154.png)
![1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489155.png)







